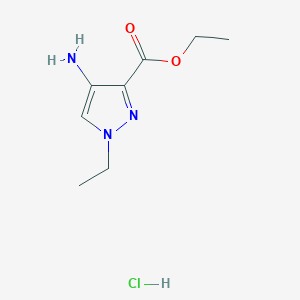

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride

Description

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride is a pyrazole derivative characterized by an ethyl-substituted amino group at the 4-position and an ethyl ester at the 3-position of the heterocyclic ring, with a hydrochloride counterion enhancing its stability and solubility. This compound is primarily utilized as a pharmaceutical intermediate, reflecting its role in synthesizing bioactive molecules .

Properties

IUPAC Name |

ethyl 4-amino-1-ethylpyrazole-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-3-11-5-6(9)7(10-11)8(12)13-4-2;/h5H,3-4,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBWFRLSLQNBPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)OCC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride typically involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ringThe final step involves the esterification of the carboxylate group and the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often utilize one-pot multicomponent reactions, which are efficient and cost-effective. These methods may involve the use of transition-metal catalysts or photoredox reactions to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Cycloaddition and Heterocycle Formation

This compound participates in cycloaddition reactions to form fused heterocyclic systems. Key examples include:

Acylation and Ester Functionalization

The amino group undergoes acylation, while the ester moiety participates in hydrolysis and substitution.

Acetylation of the Amino Group

Treatment with acetic anhydride selectively acetylates the primary amino group :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Reflux, 2 hours | N-Acetylpyrazole derivative | 85% |

Structural Confirmation :

-

Loss of NH₂ IR stretch (3400–3300 cm⁻¹) and appearance of amide C=O peak (1680 cm⁻¹).

Condensation Reactions

The compound reacts with carbonyl-containing reagents to form Schiff bases or enamines.

Enamine Formation with DMFDMA

Condensation with DMFDMA produces an enamine intermediate, a precursor for further cyclization :

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| DMFDMA | 80°C, 4 hours in dry toluene | Enamine derivative | Used in synthesizing tricyclic systems |

Oxidation of the Pyrazole Ring

Controlled oxidation modifies the heterocyclic core:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Acidic aqueous media | Pyrazole N-oxide derivatives | Limited yield due to side reactions |

Reduction of the Ester Group

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → reflux | 3-(Hydroxymethyl)pyrazole | 72% |

Nucleophilic Substitution at the Ester Group

The ethyl ester undergoes transesterification or aminolysis under basic conditions:

| Reagent | Conditions | Product | Catalyst |

|---|---|---|---|

| Methanol/K₂CO₃ | Reflux, 6 hours | Methyl ester analogue | K₂CO₃ |

| Ammonia (NH₃) | Sealed tube, 100°C, 12 hours | 3-Carboxamide derivative | None |

Comparative Reactivity Table

| Reaction Type | Rate | Selectivity | Key Factor |

|---|---|---|---|

| Cycloaddition | Fast | High | Electron-rich amino group |

| Ester hydrolysis | Moderate | Moderate | pH and temperature |

| Acylation | Fast | High | Steric accessibility of NH₂ |

Mechanistic Insights

Scientific Research Applications

There is no current scientific literature available on the specific applications of 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride. However, based on its structural properties, it may find applications in agrochemicals or as a reagent in organic synthesis.

General Information and Chemical Properties

4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride is a chemical compound featuring a pyrazole ring. Its molecular formula is not explicitly provided in the search results, but its structure includes an amino group at the 4th position, an ethyl group at the 1st position, and a carboxylic acid group at the 3rd position of the pyrazole ring. The hydrochloride form enhances its water solubility and stability.

Synthesis

Synthesis of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride can be achieved through several methods, though specific protocols and yields are often proprietary or unpublished, making it challenging to provide exact methodologies.

Potential Interactions

Interaction studies involving 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride are sparse. Preliminary investigations into its interactions with biological targets could provide insights into its pharmacological potential. Such studies typically focus on enzyme inhibition, receptor binding, and cell signaling pathways. Further research is essential to establish these interactions definitively.

Structural Similarities and Uniqueness

Several compounds exhibit structural similarities to 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride.

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Ethyl 4-amino-1H-pyrazole-3-carboxylate | Ethyl ester form; may have different solubility properties | |

| 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid | Methyl substitution instead of ethyl; potential differences in biological activity | |

| 5-Amino-2-methylpyrazole | Different position for amino group; may interact differently with biological systems |

The uniqueness of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride lies in its specific combination of functional groups and the positioning within the pyrazole ring, which may confer distinct pharmacological properties compared to these similar compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Structural Differences :

- Ester Group : The methyl ester (3-carboxylate) replaces the ethyl ester in the target compound.

- Impact on Properties : Methyl esters generally exhibit higher polarity and lower lipophilicity compared to ethyl esters, which may reduce membrane permeability in biological systems.

Ethyl 5-Amino-3-chloro-1H-pyrazole-4-carboxylate

Structural Differences :

- Substituent Positions: The amino group is at the 5-position (vs. 4-position in the target), and a chlorine atom replaces the 3-carboxylate’s ethyl ester.

- Electronic Effects: Chlorine’s electron-withdrawing nature may reduce nucleophilicity at the pyrazole ring compared to the amino-carboxylate system.

Ethyl 1-(6-Chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate

Structural Differences :

- Core Heterocycle: Triazole ring (vs. pyrazole in the target), with a pyridylmethyl substituent and ethoxymethyleneamino group.

- Electron Delocalization : Shortened C–N bonds (1.28–1.36 Å) in the triazole system suggest resonance stabilization, enhancing thermal stability .

Biological Activity

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with an amino group at the 4-position and an ethyl group at the 1-position. The carboxylate ester group is located at the 3-position, and the compound exists as a hydrochloride salt, which enhances its solubility in aqueous environments. The molecular formula is .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby blocking their activity. This mechanism is significant in therapeutic contexts where enzyme modulation is desired.

- Receptor Modulation : It can also interact with receptor sites, altering their signaling pathways. This property is particularly relevant in drug development aimed at treating conditions influenced by receptor activity .

Antimicrobial Activity

This compound has demonstrated potential antimicrobial properties:

- In vitro Studies : Research indicates that derivatives of pyrazole compounds exhibit activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria such as Escherichia coli. These compounds have shown minimum inhibitory concentrations (MICs) in sub-micromolar ranges .

Anticancer Activity

The compound has been evaluated for its anticancer potential:

- Cell Line Studies : In studies involving cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), this compound exhibited significant inhibition of cell proliferation. For example, it reduced growth percentages to approximately 54% for HepG2 cells and 38% for HeLa cells while showing minimal toxicity to normal fibroblast cells .

Antioxidant Activity

The antioxidant properties of this compound have also been explored:

- Biochemical Assays : Various assays (e.g., ABTS, FRAP) have confirmed that pyrazole derivatives possess antioxidant activities, suggesting potential applications in treating oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals unique biological profiles:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride | Methyl substitution instead of ethyl | Moderate antimicrobial properties |

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Different position for amino group | Notable anticancer activity |

| Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate | Different substitution pattern | Limited biological activity |

Case Studies and Research Findings

Several studies highlight the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study published in MDPI demonstrated that pyrazole derivatives could effectively inhibit bacterial growth, with specific attention given to their action against MRSA and other resistant strains .

- Anticancer Mechanisms : Research indicated that certain pyrazole derivatives could induce apoptosis in cancer cells through modulation of the cell cycle and expression of apoptosis-related genes such as Bcl-2 and Bax .

Q & A

Q. What are the standard protocols for synthesizing Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride?

Methodological Answer: The synthesis typically involves coupling reactions between pyrazole precursors and ethyl esters. For example, analogous compounds like ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate are synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions, using reagents such as 1-chloro-2-methylpropane-2-ol in N,N-dimethylacetamide at 80°C . Purification often employs silica gel chromatography, with yields reported around 28% for structurally related pyrazole derivatives . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and confirming product identity using LC-MS and H-NMR .

Q. How is the compound characterized structurally?

Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. For example, ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate was resolved using SHELX programs (e.g., SHELXL for refinement), with data collected on a Bruker SMART CCD diffractometer . NMR spectroscopy (H and C) is critical for verifying functional groups, while mass spectrometry (ESIMS) confirms molecular weight . Mercury software (CCDC) aids in visualizing crystal packing and hydrogen-bonding networks .

Q. What safety precautions are recommended for handling this compound?

Methodological Answer: While specific safety data for this compound are limited, structurally similar pyrazole esters (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) are classified as non-hazardous but require standard lab precautions:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particulates.

- Store in a cool, dry environment away from ignition sources .

In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound’s synthesis?

Methodological Answer: Low yields (e.g., 28% in related syntheses) often arise from competing side reactions. Strategies include:

- Temperature Control: Maintaining precise temperatures (e.g., 80°C in N,N-dimethylacetamide) to favor desired pathways .

- Catalyst Screening: Testing bases like KCO or DBU to enhance nucleophilic substitution efficiency .

- Byproduct Mitigation: Using scavengers (e.g., molecular sieves) to absorb reactive intermediates.

- Scale-Up Adjustments: Pilot studies suggest that reducing solvent volume by 20% improves yield without compromising purity .

Q. How do crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer: Crystallographic analysis with SHELX software identifies torsional angles and hydrogen-bonding patterns critical for confirming stereochemistry. For instance, in ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, the dihedral angle between the pyrazole and benzene rings was 12.5°, confirming planarity . Mercury’s "Packing Similarity" tool compares intermolecular interactions across datasets, resolving discrepancies in reported lattice parameters .

Q. What analytical methods address purity and stability challenges?

Methodological Answer:

- HPLC Purity Assays: ≥98% purity is achievable using C18 reverse-phase columns with acetonitrile/water gradients .

- Stability Studies: Accelerated degradation tests (40°C/75% RH for 6 months) reveal hydrolysis at the ester group as the primary degradation pathway. Stabilizers like citrate buffers (pH 5–6) mitigate this .

- Spectroscopic Monitoring: FT-IR detects carbonyl group degradation (1700–1750 cm) over time .

Q. How are contradictory spectral data reconciled in structural studies?

Methodological Answer: Discrepancies in NMR or mass spectra often arise from tautomerism or solvate formation. For example:

- Tautomeric Equilibria: Pyrazole rings can exhibit amino-imine tautomerism, resolved by variable-temperature H-NMR .

- Solvent Artifacts: Crystallographic data for ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate showed methanol solvates altering peak splitting in C-NMR . Cross-validating with X-ray structures and computational models (DFT) resolves such issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.